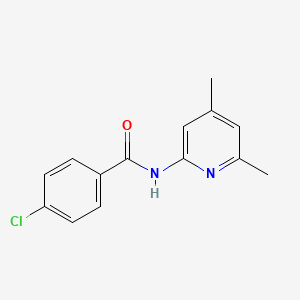

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-

CAS No.: 94843-58-0

Cat. No.: VC14701717

Molecular Formula: C14H13ClN2O

Molecular Weight: 260.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94843-58-0 |

|---|---|

| Molecular Formula | C14H13ClN2O |

| Molecular Weight | 260.72 g/mol |

| IUPAC Name | 4-chloro-N-(4,6-dimethylpyridin-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H13ClN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,16,17,18) |

| Standard InChI Key | IBFQYTJRKGAZSP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 g/mol . Its structure comprises:

-

A 4-chlorobenzamide moiety.

-

A 4,6-dimethylpyridin-2-yl group as the amine substituent.

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include N–H stretching (~3200 cm⁻¹), C=O stretching (~1660 cm⁻¹), and aromatic C–Cl vibrations (~750 cm⁻¹) .

-

NMR Data:

Crystallographic Insights

While direct crystallographic data for this compound is limited, related benzamide derivatives exhibit intramolecular N–H⋯N hydrogen bonds and synperiplanar conformations between thiocarbonyl and pyridine groups, suggesting similar stabilization mechanisms .

Synthesis and Optimization

General Synthetic Route

The compound is typically synthesized via amide coupling:

-

Step 1: React 4-chlorobenzoyl chloride with 4,6-dimethyl-2-aminopyridine in the presence of a base (e.g., triethylamine) .

-

Step 2: Purify the product via recrystallization from ethanol or dichloromethane .

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume